

An In-depth Technical Guide to Click Chemistry with Propargyl-PEG1-NHS Ester

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Compound of Interest		
Compound Name:	Propargyl-PEG1-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Propargyl-PEG1-NHS ester**, a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. We delve into the core principles of its application in "click chemistry," specifically focusing on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This document offers a detailed exploration of the linker's chemical properties, experimental protocols for its use, and quantitative data to inform experimental design. Furthermore, we present visual representations of key chemical transformations and experimental workflows to facilitate a deeper understanding of its utility in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).

Introduction to Propargyl-PEG1-NHS Ester

Propargyl-PEG1-NHS ester is a versatile chemical tool designed for the precise and efficient conjugation of molecules. Its structure is characterized by three key functional components: an N-hydroxysuccinimide (NHS) ester, a single polyethylene glycol (PEG) unit, and a terminal propargyl group (an alkyne).[1] This unique architecture allows for a two-step sequential or one-pot conjugation strategy, making it a valuable reagent in the fields of chemical biology, drug discovery, and materials science.[2]



The NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine residues in proteins and antibodies, forming a stable amide bond.[3] The short PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media, a critical factor for biological applications.[2] The terminal alkyne is the reactive partner for "click chemistry," a term coined by Nobel laureate K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create no byproducts, and are stereospecific. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[1][2]

The application of **Propargyl-PEG1-NHS ester** is particularly significant in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[4] This targeted delivery approach enhances the therapeutic window of the drug by minimizing off-target toxicity.[1]

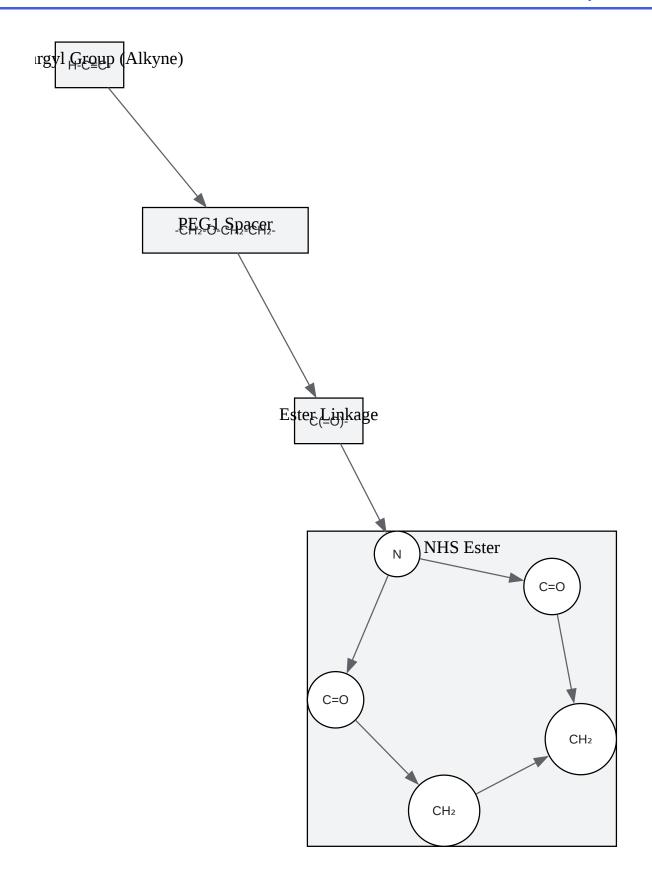
Chemical Properties and Structure

The utility of **Propargyl-PEG1-NHS ester** is directly derived from its distinct chemical properties, which are summarized in the table below.

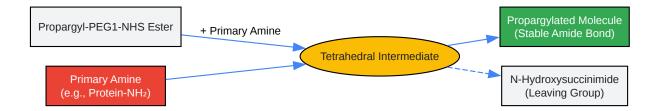
Property	Value	Reference(s)
Molecular Formula	C10H11NO5	[2][5]
Molecular Weight	225.20 g/mol	[2]
Appearance	Colorless to light yellow solid- liquid mixture	[5][6]
Solubility	Soluble in DMSO, DMF, and other organic solvents	[2][7]
Storage Conditions	Store at -20°C for long-term stability	[2][6]

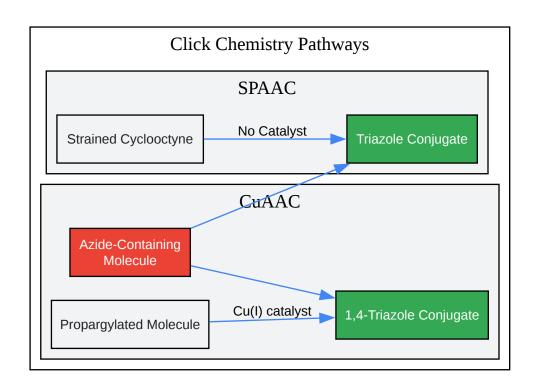
The structure of **Propargyl-PEG1-NHS ester** is depicted in the diagram below, illustrating the spatial arrangement of its functional groups.



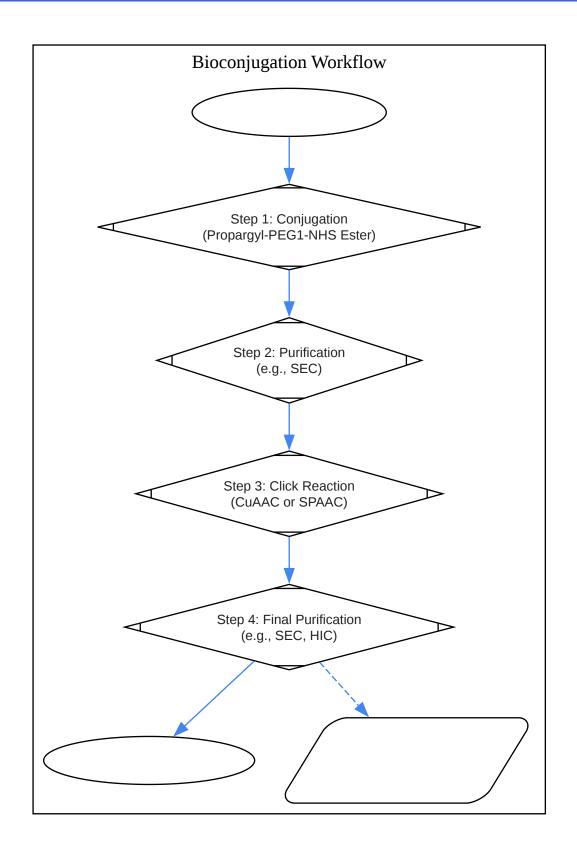












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